1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide typically involves multiple steps. The initial step often includes the formation of the 2,3-dihydro-1,4-benzodioxin ring, which can be achieved through cyclization reactions involving catechol and ethylene glycol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole moiety is known to interact with metal ions, which can play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide stands out due to its combination of the benzodioxin, pyrazole, and triazole moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14-10-15(2)26(22-14)9-8-24(3)20(27)17-12-25(23-21-17)11-16-13-28-18-6-4-5-7-19(18)29-16/h4-7,10,12,16H,8-9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYWSYWZTXEQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C)C(=O)C2=CN(N=N2)CC3COC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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